Pestalamide A

Description

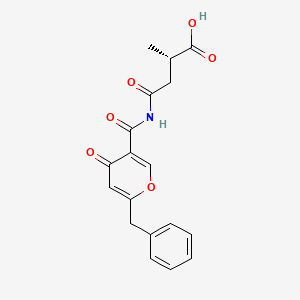

Structure

3D Structure

Properties

Molecular Formula |

C18H17NO6 |

|---|---|

Molecular Weight |

343.3 g/mol |

IUPAC Name |

(2S)-4-[(6-benzyl-4-oxopyran-3-carbonyl)amino]-2-methyl-4-oxobutanoic acid |

InChI |

InChI=1S/C18H17NO6/c1-11(18(23)24)7-16(21)19-17(22)14-10-25-13(9-15(14)20)8-12-5-3-2-4-6-12/h2-6,9-11H,7-8H2,1H3,(H,23,24)(H,19,21,22)/t11-/m0/s1 |

InChI Key |

JBQPQUZBAGHRDN-NSHDSACASA-N |

Isomeric SMILES |

C[C@@H](CC(=O)NC(=O)C1=COC(=CC1=O)CC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC(CC(=O)NC(=O)C1=COC(=CC1=O)CC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Occurrence, Isolation, and Structural Elucidation of Pestalamide a

Spectroscopic Characterization and Absolute Configuration Assignment

Chiroptical Methods for Stereochemical Assignment (e.g., CD spectra, specific rotation)

The determination of the absolute stereochemistry of Pestalamide A and its analogs relies significantly on chiroptical methods, which analyze the differential interaction of chiral molecules with polarized light. mdpi.comnih.gov These techniques, including the measurement of specific rotation and the analysis of circular dichroism (CD) spectra, are crucial for unambiguously assigning the three-dimensional arrangement of atoms when other methods like X-ray crystallography are not feasible. mdpi.comchiralabsxl.com

Specific Rotation: Specific rotation ([α]) is a fundamental property of chiral compounds, defined as the observed angle of optical rotation when plane-polarized light passes through a sample of a specific concentration and path length. anton-paar.comwikipedia.org For this compound, a negative specific rotation value of –12 was reported, indicating that it is levorotatory. tandfonline.com In contrast, its enantiomer, epi-pestalamide A, exhibited a positive specific rotation of +15. tandfonline.com This stark difference in the sign of optical rotation provides a clear method to distinguish between the two enantiomers. Similarly, Pestalamide B has a reported specific rotation of +15.9°, confirming its distinct stereochemical nature compared to this compound. nih.gov

Circular Dichroism (CD) Spectroscopy: Circular dichroism (CD) spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. wikipedia.orgnih.gov The resulting CD spectrum provides a unique fingerprint for a molecule's stereochemistry. chiralabsxl.com For complex molecules like the pestalamides, experimental CD spectra are often compared with spectra of known compounds or with theoretically calculated spectra to assign the absolute configuration. mdpi.comresearchgate.net

In the initial characterization of related compounds like pestalazines, which were isolated alongside pestalamides, the absolute configurations were determined by comparing their CD spectra with that of a model compound. researchgate.netacs.org This comparative approach is a common strategy in natural product chemistry. chiralabsxl.com For a definitive assignment, theoretical calculations, such as time-dependent density functional theory (TDDFT), are used to predict the electronic circular dichroism (ECD) spectra for possible stereoisomers. The experimentally measured spectrum is then matched with the calculated spectrum to identify the correct absolute configuration. mdpi.comfrontiersin.org The positive Cotton effects observed in the CD spectra for compounds like epi-pestalamide A were consistent with the assignment of an R-configuration at a key stereocenter. tandfonline.com

Structural Relationship to Analogs and Derivatives

This compound is part of a growing family of natural products characterized by a core heterocyclic structure linked to an amino acid-derived side chain. researchgate.netnih.gov Its analogs and related compounds share significant structural motifs but differ in key aspects, leading to a diverse array of molecules.

This compound and its Structural Variants (e.g., Pestalamide B, Pestalamide C, Pestalamide D)

The pestalamides are a series of closely related amides first isolated from the plant pathogenic fungus Pestalotiopsis theae. researchgate.netacs.org Subsequently, they and other analogs have been identified in various Aspergillus species. ebi.ac.ukamazonaws.comfrontiersin.org

This compound features a 4-pyranone core. Specifically, it is (2S)-4-[(6-benzyl-4-oxopyran-3-carbonyl)amino]-2-methyl-4-oxobutanoic acid. nih.gov

Pestalamide B is the most frequently encountered analog and is structurally very similar to this compound. The key difference is the replacement of the oxygen atom in the pyranone ring with a nitrogen atom, forming a 4-pyridone ring. ebi.ac.ukurfu.runih.gov It has been found in numerous black aspergilli strains. ebi.ac.uknih.gov

Pestalamide C was co-isolated with Pestalamides A and B. researchgate.neturfu.ru It also contains the 4-pyridone core like Pestalamide B.

Pestalamide D is another variant containing a 2-benzylpyridin-4(1H)-one amide structure, isolated from Aspergillus tubingensis. researchgate.net

Epi-pestalamide A is the enantiomer of this compound, possessing the opposite absolute configuration as confirmed by its opposite specific rotation value. tandfonline.com

Related Pyranone and Amide Natural Products

The structural framework of the pestalamides, combining a pyranone or pyridone ring with an amide side chain, is observed in other fungal metabolites. researchgate.netnih.gov

Aspernigrin A and B : These compounds are related 4-pyridone derivatives. amazonaws.comurfu.ru Pestalamide B can be described as a derivative of aspernigrin A. ebi.ac.uk

Nygerones : These are 2-benzylpyridin-4(1H)-one metabolites from Aspergillus niger. amazonaws.comnih.gov

Carbonarone A : This compound shares the 4-pyranone core found in this compound. d-nb.info

Himeic acid A : A structurally related metabolite whose biosynthesis involves the rearrangement of an NRPS-PKS product to form a pyrone intermediate. nih.gov

Pyrophen : A phenethyl-2-pyrone compound also found in A. niger, considered a potential biosynthetic precursor to related pyridone structures. amazonaws.com

This structural class, encompassing 4-oxo-4H-pyran-3-carboxamides and 4-oxo-1,4-dihydropyridine-3-carboxamides, is a significant and expanding group of bioactive fungal metabolites. researchgate.netnih.gov

Differentiating Structural Features among Pestalamide Analogs

The primary structural variations among the pestalamide analogs lie in the heterocyclic core and the stereochemistry. researchgate.neturfu.ru

The most significant difference is the nature of the six-membered heterocyclic ring:

This compound contains a 4-pyranone ring (an oxygen atom at position 1 of the ring). nih.gov

Pestalamides B, C, and D all contain a 4-pyridone ring (a nitrogen atom at position 1 of the ring). researchgate.neturfu.ruresearchgate.net

This single atom change from oxygen to nitrogen fundamentally alters the class of the heterocycle and its chemical properties. For instance, the electronegativity difference between oxygen and nitrogen results in notable shifts in the ¹³C NMR spectra for the carbons adjacent to the heteroatom (C-2 and C-6). nih.gov

Stereochemistry is another critical differentiating feature:

This compound and epi-pestalamide A are enantiomers, meaning they are non-superimposable mirror images of each other. tandfonline.com This is confirmed by their specific rotation values, which are equal in magnitude but opposite in sign (–12 for this compound and +15 for epi-pestalamide A). tandfonline.com

The following table summarizes the key differentiating features:

| Compound | Core Heterocycle | Key Structural Feature | Specific Rotation [α] |

|---|---|---|---|

| This compound | 4-Pyranone | Oxygen in ring | -12° tandfonline.com |

| Pestalamide B | 4-Pyridone | Nitrogen in ring | +15.9° nih.gov |

| Pestalamide C | 4-Pyridone | Nitrogen in ring | Not Reported |

| Pestalamide D | 4-Pyridone | Nitrogen in ring | Not Reported |

| epi-Pestalamide A | 4-Pyranone | Enantiomer of this compound | +15° tandfonline.com |

Biosynthesis of Pestalamide a

Elucidation of the Biosynthetic Gene Cluster (BGC)

The blueprint for Pestalamide A synthesis is encoded within a specific locus of the fungal genome known as a biosynthetic gene cluster (BGC). The identification and characterization of this cluster, often referred to as the epa cluster, have been pivotal in understanding the molecule's biogenesis.

Identification of Key Biosynthetic Genes

The epa gene cluster harbors a suite of genes encoding the enzymes essential for this compound production. Through genomic analysis and functional studies, several key genes have been identified. frontiersin.org The core of this cluster is epaA, a gene encoding a hybrid Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NR-PKS). nih.govuclan.ac.uk This is complemented by epaB, which codes for a ferulate:CoA ligase, and epaC, an acyl-CoA transferase. nih.govuniprot.org

Further investigation of the cluster has revealed other crucial genes, including orf1, which encodes an oxidoreductase, orf2, a 3-hydroxybenzoate 4-hydroxylase, and orf3, a salicylate (B1505791) hydroxylase or FAD-dependent monooxygenase. nih.govuniprot.org The concerted action of the protein products of these genes is necessary for the assembly of the this compound molecule.

| Gene | Encoded Enzyme/Protein | Proposed Function in this compound Biosynthesis |

| epaA | Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NR-PKS) | Assembles the polyketide backbone of the molecule. nih.govuclan.ac.ukuniprot.org |

| epaB | Ferulate:CoA ligase / Phenylacetyl-CoA ligase | Likely produces the phenylacetyl-CoA starter unit for polyketide synthesis. uniprot.org |

| epaC | Acyl-CoA transferase | Catalyzes the transfer of an acyl group, potentially 2-methylsuccinyl-CoA, in a late biosynthetic step. uniprot.org |

| orf1 | Oxidoreductase | Involved in the modification of the polyketide intermediate. nih.govuniprot.org |

| orf2 | 3-hydroxybenzoate 4-hydroxylase / Cytochrome P450 monooxygenase | Participates in the oxidative tailoring of the molecule. nih.govuniprot.org |

| orf3 | Salicylate hydroxylase / FAD-dependent monooxygenase | Plays a role in the final oxidative modifications to form a precursor to this compound. nih.govuniprot.org |

Role of Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Enzymes

The biosynthesis of this compound is a prime example of the intricate interplay between Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) enzymes. frontiersin.orgresearchgate.net These large, multifunctional enzymes are responsible for the assembly of complex natural products from simple precursors. nih.govresearchgate.net The hybrid NR-PKS enzyme, EpaA, is the central architect in this process. uclan.ac.uk

PKS enzymes, like the one within EpaA, iteratively condense small carboxylic acid units, such as malonyl-CoA, to build a polyketide chain. nih.gov The NRPS component, on the other hand, incorporates amino acids into the growing molecular scaffold. In the case of this compound, the EpaA enzyme is a non-reducing PKS (NR-PKS), which means it lacks the domains that would typically reduce the keto groups of the growing polyketide chain, leading to a more oxidized final product. uclan.ac.uk The specific domains within EpaA, including the starter unit-acyl carrier protein transacylase (SAT), ketosynthase (KS), acyltransferase (AT), product template (PT), and acyl carrier protein (ACP) domains, dictate the precise assembly of the polyketide backbone. uclan.ac.uk

Genetic Engineering Approaches for Pathway Validation

To confirm the direct involvement of the epa cluster in this compound biosynthesis, researchers have employed various genetic engineering techniques. mdpi.com Gene knockout experiments have been particularly insightful. uclan.ac.uk The targeted deletion of the core NR-PKS gene, epaA, in a producing fungal strain resulted in the complete abolishment of this compound production. uclan.ac.ukresearchgate.net

Furthermore, complementation studies, where the deleted gene is reintroduced into the mutant strain, have successfully restored the production of this compound. uclan.ac.ukresearchgate.net This provides definitive evidence that the epaA gene, and by extension the epa cluster, is directly responsible for the biosynthesis of this compound. uclan.ac.uk Heterologous expression, which involves transferring the entire biosynthetic gene cluster into a different, more genetically tractable host organism, has also been used to validate the pathway and produce the natural product. researchgate.netterrabioforge.com

Proposed Biosynthetic Pathway Intermediates and Enzymatic Steps

Based on the identified genes and their putative functions, a biosynthetic pathway for this compound has been proposed. This pathway outlines the stepwise construction of the molecule from basic metabolic precursors.

Early Precursors and Pathway Initiation

The biosynthesis is thought to commence with the formation of a phenylacetyl triketide precursor. uniprot.org This process is initiated by the EpaA enzyme. uniprot.org It is proposed that the ferulate:CoA ligase, EpaB, provides the phenylacetyl-CoA starter unit for this initial step. uniprot.org The EpaA enzyme then catalyzes the successive condensation of two malonyl-CoA units with this starter unit to form the initial polyketide chain. uniprot.org

Key Enzymatic Transformations

Following the initial polyketide assembly by EpaA, a series of enzymatic transformations are required to generate the final structure of this compound. For the biosynthesis of related compounds like carbonarone A and this compound, an additional methyl group is incorporated by the C-methyltransferase domain within EpaA. uniprot.org

Subsequently, the dehydrogenase encoded by orf1, the cytochrome P450 monooxygenase from orf2, and the FAD-dependent monooxygenase from orf3 are believed to perform a series of oxidative modifications. uniprot.org These steps are crucial for creating a key precursor molecule. uniprot.org The final step in the formation of this compound is catalyzed by the acyl-CoA transferase, EpaC. uniprot.org It is hypothesized that EpaC facilitates the transfer of a 2-methylsuccinyl-CoA unit to the precursor, completing the biosynthesis of this compound. uniprot.org

Branching Pathways to Related Pestalamides (e.g., Pestalamide B Formation from the same cluster)

The biosynthesis of this compound is intricately linked to the production of other related pestalamide compounds, most notably Pestalamide B. Scientific evidence strongly suggests that Pestalamide B originates from the same biosynthetic gene cluster (BGC) as this compound. nih.gov this compound is chemically a 4H-pyran-4-one derivative of Pestalamide B, indicating a shared biosynthetic origin. nih.gov

The "epa" gene cluster is responsible for pestalamide biosynthesis. researchgate.net This cluster contains the genetic blueprint for the enzymes that construct the core structure of these molecules. The proposed biosynthetic pathway for pestalamides involves a non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid enzyme, encoded by the epaA gene, which is believed to initiate the assembly of the molecule. nih.govuclan.ac.uk Other key enzymes encoded within this cluster include a ferulate:CoA ligase (epaB), an acyl-CoA transferase (epaC), and several oxidoreductases and hydroxylases that likely perform the subsequent tailoring steps to create the final pestalamide structures. nih.gov

The formation of Pestalamide B is therefore considered a branching point from the main this compound biosynthetic pathway. The structural relationship between the two compounds implies that a specific enzymatic step, likely a modification of a common intermediate, dictates whether this compound or Pestalamide B is ultimately produced. While the precise mechanism of this branching is still under investigation, it is hypothesized to involve one of the tailoring enzymes within the epa cluster.

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process, influenced by a combination of genetic and environmental factors. The expression of the epa gene cluster is not constitutive and can be activated or silenced under different conditions.

Epigenetic Regulatory Mechanisms (e.g., Histone Acetyltransferase gcnE)

A key regulatory mechanism controlling this compound biosynthesis is epigenetic modification, specifically histone acetylation. nih.gov Histone acetyltransferases (HATs) are enzymes that add acetyl groups to histone proteins, which can alter chromatin structure and influence gene expression. mdpi.comnih.gov In many fungi, HATs, such as GcnE (also known as Gcn5), play a critical role in activating the expression of otherwise silent secondary metabolite gene clusters. mdpi.comresearchgate.net

Research has demonstrated that the deletion of the gcnE gene in the fungus Aspergillus niger leads to the activation of the epa gene cluster and the subsequent production of this compound, along with other polyketide metabolites. nih.gov GcnE is a component of the SAGA/ADA complex, a multi-subunit protein complex involved in histone acetylation. nih.govmdpi.com Its removal disrupts the normal epigenetic landscape, leading to the derepression of specific gene clusters, including the one responsible for this compound biosynthesis. This finding highlights the role of histone acetylation as a significant switch controlling the production of this compound. nih.govmdpi.com In most observed cases, histone acetylation by HATs positively influences the biosynthesis of fungal secondary metabolites. mdpi.com

| Regulatory Factor | Organism | Effect on this compound Production | Mechanism |

| Deletion of gcnE | Aspergillus niger | Activation | Disruption of histone acetylation patterns, leading to derepression of the epa biosynthetic gene cluster. nih.gov |

Environmental and Cultivation Factors Influencing Production

The production of this compound is also significantly influenced by environmental and cultivation conditions. These factors can affect fungal growth and metabolism, thereby impacting the expression of the biosynthetic genes. Key environmental parameters include:

Temperature: Temperature is a critical factor that can influence fungal growth and the production of secondary metabolites. amazonaws.commdpi.comresearchgate.net

pH: The pH of the growth medium can affect nutrient availability and enzyme activity, which in turn can modulate secondary metabolite production. nih.gov

Nutrient Availability: The composition of the culture medium, including carbon and nitrogen sources, plays a crucial role in directing fungal metabolism towards or away from the production of specific compounds like this compound. nih.gov

Light and Humidity: These factors can also impact fungal development and secondary metabolism. researchgate.net

Optimizing these cultivation parameters is essential for maximizing the yield of this compound in laboratory and industrial settings.

| Environmental Factor | General Effect on Fungal Secondary Metabolism |

| Temperature | Influences enzyme kinetics and gene expression. amazonaws.commdpi.comresearchgate.net |

| pH | Affects nutrient uptake and enzymatic reactions. nih.gov |

| Nutrient Availability | Directs metabolic flux towards primary or secondary metabolism. nih.gov |

| Light | Can act as a signal for developmental and metabolic changes. researchgate.net |

| Humidity | Affects fungal growth and can influence stress responses that trigger secondary metabolite production. researchgate.net |

Omics Technologies in Biosynthetic Pathway Discovery

The elucidation of the this compound biosynthetic pathway has been greatly facilitated by the application of "omics" technologies. researchgate.net These high-throughput approaches allow for a global analysis of an organism's genes (genomics), transcripts (transcriptomics), and metabolites (metabolomics).

Genomic analysis of fungi has revealed the presence of numerous "cryptic" or silent biosynthetic gene clusters, including the one for this compound in some strains. rsc.org By correlating genomic data with metabolomic profiles (a strategy known as metabologenomics), researchers can link specific gene clusters to the production of particular natural products. researchgate.netresearchgate.net This integrated approach has been instrumental in identifying the epa cluster and confirming its role in this compound biosynthesis. researchgate.net

Transcriptomics, which measures gene expression levels, can further pinpoint the conditions under which a biosynthetic gene cluster is activated. nih.govrsc.org By comparing the transcriptomes of a fungus under different growth conditions, scientists can identify the regulatory networks that control the production of this compound. frontiersin.org The integration of these omics datasets provides a powerful toolkit for discovering and characterizing novel biosynthetic pathways and their regulatory mechanisms. researchgate.net

| Omics Technology | Application in this compound Research |

| Genomics | Identification of the epa biosynthetic gene cluster. nih.gov |

| Metabolomics | Detection and quantification of this compound and related compounds. researchgate.net |

| Metabologenomics | Linking the epa gene cluster to the production of pestalamides. researchgate.netresearchgate.net |

| Transcriptomics | Studying the expression of the epa genes under different conditions to understand regulation. nih.govrsc.org |

Chemical Synthesis Strategies for Pestalamide a and Its Analogs

Retrosynthetic Analysis of the Pestalamide A Skeleton

A retrosynthetic analysis of a complex molecule like this compound involves systematically deconstructing the target structure into simpler, commercially available starting materials. For the this compound skeleton, a logical approach would prioritize the disconnection of the most synthetically accessible bonds, namely the amide linkage and the bonds forming the pyranone ring.

Drawing inspiration from the synthesis of Pyranonigrin J and I, which share a similar heterocyclic core, a plausible retrosynthesis for this compound is outlined. uni-freiburg.de The primary disconnection would be the amide bond, yielding two main fragments: a substituted 4-oxo-4H-pyran-3-carboxylic acid derivative and an amine corresponding to the side chain.

A further key disconnection focuses on the pyranone ring itself. A powerful strategy for forming such heterocyclic systems is the Lacey-Dieckmann cyclization . uni-freiburg.de This suggests that the pyranone ring can be disconnected at the C3-C4 bond, retrosynthetically revealing a β-ketoamide precursor. This intermediate, in turn, can be simplified by disconnecting the bond formed via a Stille coupling , breaking the molecule down into three conceptual building blocks:

An "Eastern" fragment, typically a vinyl stannane (B1208499), which will form part of the polyene side chain.

A central conjunctive reagent, such as a β-ketothioester, which links the other two fragments.

A "Western" fragment derived from an amino acid (like L-serine in the case of Pyranonigrins), which provides the chiral center and the nitrogen for the final amide bond. uni-freiburg.de

This convergent approach allows for the independent synthesis of each fragment, which are then assembled in the final stages of the synthesis.

Total Synthesis Approaches to this compound

Based on the retrosynthetic analysis, a forward synthesis can be devised that strategically assembles the key fragments using robust and high-yielding chemical reactions.

The construction of the pyranone and amide moieties requires careful strategic planning. The amide bond is typically formed late in the synthesis to avoid potential interference from the reactive amine and carboxylic acid groups during other transformations. Standard peptide coupling conditions can be employed for this step.

The formation of the 4-oxo-4H-pyran-3-carboxamide core is the central challenge. A strategy analogous to the Pyranonigrin synthesis would involve the following key steps: uni-freiburg.de

Aminolysis : A β-ketothioester can serve as an excellent conjunctive reagent. Its reaction with an amino acid derivative (the "Western" fragment) would form a crucial β-ketoamide intermediate. This step effectively builds the backbone that will later cyclize.

Stille Coupling : The previously formed β-ketoamide can be coupled with a vinyl stannane ("Eastern" fragment) to install the polyene side chain. This palladium-catalyzed cross-coupling reaction is highly reliable for forming carbon-carbon bonds.

Lacey-Dieckmann Cyclization : The final pyranone ring is constructed via a desilylative Lacey-Dieckmann cyclization. This intramolecular condensation reaction is triggered by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (Bu₄NF), which removes a silyl (B83357) protecting group and initiates the ring-closing cascade to form the target heterocycle. uni-freiburg.de

This sequence ensures that the complex core structure is assembled efficiently from simpler, well-defined fragments.

The total synthesis of this compound would rely on several key methodologies and catalytic reactions to ensure efficiency and stereocontrol. Based on analogous syntheses, the following reactions would be pivotal: uni-freiburg.de

| Reaction Type | Reagents and Catalysts | Purpose |

| Stille Coupling | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., PPh₃), Vinyl Stannane | Forms C-C bond to attach the polyene side chain. |

| Lacey-Dieckmann Cyclization | Tetrabutylammonium Fluoride (Bu₄NF) | Triggers desilylation and subsequent intramolecular cyclization to form the pyranone ring. |

| Aminolysis | β-ketothioester, Amino Acid Derivative | Forms the key β-ketoamide intermediate. |

| O-Silylation | Silylating Agent (e.g., TBDPSCl), Base (e.g., Imidazole) | Protects hydroxyl groups on the amino acid fragment during synthesis. |

These reactions are well-established in organic synthesis and provide reliable pathways to construct the complex architecture of this compound. The use of palladium catalysis in the Stille coupling is crucial for the convergent assembly of the molecular skeleton.

Synthetic Routes to Pestalamide Analogs and Derivatives

The development of synthetic routes to analogs and derivatives of this compound is essential for exploring its structure-activity relationships (SAR).

Both divergent and convergent strategies can be envisioned for generating a library of this compound analogs.

Convergent Strategy : This approach, as outlined in the retrosynthesis section, involves the independent synthesis of key fragments that are later combined. uni-freiburg.de This is highly advantageous for creating analogs because each fragment can be independently modified. For example, a variety of "Eastern" fragments with different side chains could be synthesized and coupled to a common "Western" fragment to produce a range of analogs with varied lipophilic tails. Similarly, different amino acid-derived "Western" fragments could be used to explore the role of the chiral center and amide functionality. uni-freiburg.de

Divergent Strategy : In a divergent approach, a common advanced intermediate containing the core this compound skeleton would be synthesized. This intermediate would then be subjected to a variety of chemical reactions to introduce diversity at different positions on the molecule. For instance, functional group handles could be incorporated into the pyranone ring or the side chain, allowing for late-stage modifications such as alkylations, acylations, or further cross-coupling reactions to generate a library of related compounds.

Semisynthesis offers an alternative and often more direct route to novel derivatives, provided a natural precursor is available in sufficient quantities through fermentation and isolation. This strategy involves the chemical modification of the natural product itself.

For this compound, if it or a closely related biosynthetic precursor could be isolated from its fungal source, its structure could be modified using targeted chemical reactions. Functional groups on the molecule, such as hydroxyl groups or the double bonds in the side chain, could serve as points for chemical derivatization. For example, hydroxyl groups could be esterified or etherified, while the olefinic bonds could undergo reactions such as epoxidation or dihydroxylation to introduce new functionality. This approach leverages the complex scaffold already assembled by nature, significantly shortening the path to new analogs. acs.org

Chemoenzymatic Synthesis of this compound and Related Structures

The pursuit of efficient and stereoselective synthetic routes to complex natural products like this compound has led researchers to explore the integration of enzymatic methods with traditional organic chemistry. This chemoenzymatic approach offers significant advantages, including high selectivity under mild reaction conditions and the potential for more environmentally benign processes. nih.govnih.gov By leveraging the strengths of both chemical and biological catalysts, novel pathways to this compound and its analogs can be envisioned, addressing key challenges in their total synthesis. nih.govmdpi.com

Integration of Enzymatic Steps in Synthetic Routes

The integration of enzymatic steps into the synthesis of this compound could offer elegant solutions for key transformations that are often challenging to achieve with conventional chemical methods. nih.gov Chemoenzymatic strategies combine the versatility of chemical reactions with the high selectivity of enzymes, which can lead to more efficient and sustainable synthetic processes. mdpi.com For instance, enzymes could be employed for late-stage functionalization, a strategy that has proven effective in the synthesis of other complex natural products. researchgate.net

One potential application of enzymes in a synthetic route to this compound could be in the selective hydrolysis or esterification of precursor molecules. Lipases are particularly well-suited for such transformations and have been successfully used in the chemoenzymatic synthesis of various active pharmaceutical ingredients. nih.gov For example, a lipase (B570770) could be used for the regioselective acylation of a diol intermediate, a step that might otherwise require multiple protection and deprotection steps. nih.gov This approach not only shortens the synthetic sequence but also reduces the generation of chemical waste.

Furthermore, oxidoreductases could be utilized for selective oxidation or reduction reactions. mdpi.com For instance, an alcohol dehydrogenase could be employed for the stereoselective reduction of a ketone precursor to a specific chiral alcohol, a key structural feature in many natural products. mdpi.com The use of whole-cell biocatalysts expressing specific oxidoreductases has also emerged as a powerful tool in synthetic chemistry. nih.gov In the context of this compound, such an enzymatic reduction could establish a crucial stereocenter with high enantiomeric excess.

Biocatalytic Approaches to Chiral Centers

The stereoselective construction of chiral centers is a critical aspect of the total synthesis of natural products like this compound. Biocatalytic methods offer powerful tools for establishing chirality with high enantiopurity, often outperforming traditional asymmetric chemical catalysis. nih.govresearchgate.net Enzymes such as lipases, esterases, and oxidoreductases are widely used for the kinetic resolution of racemic mixtures and the asymmetric synthesis of chiral building blocks. mdpi.com

For the synthesis of this compound, which contains multiple stereocenters, biocatalysis could be instrumental. For example, the chiral amine moieties present in some analogs of this compound could be synthesized using transaminases. wiley.com These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, generating a chiral amine with high enantiomeric excess. wiley.com This method provides a direct and efficient route to enantiomerically pure amines, which are valuable intermediates in pharmaceutical synthesis. researchgate.net

Another key strategy is the desymmetrization of prochiral or meso compounds. mdpi.com Lipases are particularly effective in catalyzing the enantioselective acylation or hydrolysis of meso-diols, leading to the formation of chiral monoesters. nih.gov This approach could be applied to a symmetrical precursor of this compound to introduce the first stereocenter, which can then direct the stereochemistry of subsequent transformations.

The use of carbonyl reductases or alcohol dehydrogenases is another well-established biocatalytic method for the synthesis of chiral alcohols. researchgate.net These enzymes can reduce a prochiral ketone to a single enantiomer of the corresponding secondary alcohol with excellent selectivity. mdpi.com This would be a highly effective way to set the stereochemistry of any hydroxyl-bearing stereocenters within the this compound framework. The broad substrate scope of many commercially available reductases makes it likely that an enzyme capable of acting on a suitable this compound precursor could be identified through screening.

Biological Activities and Molecular Mechanisms of Pestalamide a

Antimicrobial Spectrum of Activity

Pestalamide A has been investigated for its ability to inhibit the growth of various microorganisms, including both bacteria and fungi.

Antibacterial Efficacy Studies

While the broader class of cyclic depsipeptides, to which this compound belongs, has been noted for antibacterial properties, specific data on this compound's efficacy against a wide range of bacteria is not extensively detailed in the currently available research. mdpi.comfrontiersin.org Studies on related compounds have shown activity against both Gram-positive and Gram-negative bacteria. mdpi.com However, detailed minimum inhibitory concentration (MIC) values for this compound against specific bacterial strains are not consistently reported in the reviewed literature.

Antifungal Efficacy Studies (e.g., against Aspergillus fumigatus)

This compound has shown potent antifungal activity, particularly against the opportunistic human pathogen Aspergillus fumigatus. researchgate.netfigshare.comacs.org Aspergillus fumigatus is a primary cause of invasive aspergillosis, a serious concern for immunocompromised individuals. srce.hrjmb.or.kr Research has highlighted this compound's ability to inhibit the growth of this fungus, suggesting its potential as a lead compound for the development of new antifungal agents. researchgate.netacs.org One study reported its activity against several fungal species including Aspergillus fumigatus, Aspergillus flavus, and Candida crusei. research-solution.com

Antiviral Effects

In addition to its antimicrobial properties, this compound has been found to exhibit antiviral activity.

Inhibition of Viral Replication (e.g., HIV-1 in C8166 cells)

Studies have demonstrated that this compound can inhibit the replication of the Human Immunodeficiency Virus type 1 (HIV-1). researchgate.netfigshare.com This inhibitory effect was observed in C8166 cells, a human T-cell line that is highly susceptible to HIV-1 infection and is commonly used in antiviral research. nibsc.orgnih.gov Research has reported an EC50 value of 64.2 µM for this compound against HIV-1 replication, with a cytotoxic concentration (CC50) value of over 200 µM. researchgate.net For comparison, the positive control drug, indinavir (B1671876) sulfate, had an EC50 of 5.5 nM. researchgate.net

Investigation of Other Reported or Potential Bioactivities

The structural class to which this compound belongs suggests the possibility of other significant biological activities.

Antitumor Properties (based on class-wide observations of similar compounds)

This compound is a member of the cyclic depsipeptide family of natural products. mdpi.comfrontiersin.org This class of compounds is well-known for possessing a wide array of biological activities, including significant antitumor properties. mdpi.commdpi.comnih.gov Numerous cyclic depsipeptides have been shown to exhibit cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and enzyme inhibition. mdpi.comnih.gov While direct and extensive studies on the antitumor effects of this compound are not as prevalent, the established anticancer potential of many related cyclic depsipeptides suggests that this is a promising area for future investigation. mdpi.comnih.gov

Table of Compounds Mentioned

| Compound Name |

| This compound |

| Indinavir sulfate |

Anti-inflammatory Potential (based on class-wide observations of similar compounds)

While direct studies on the anti-inflammatory properties of this compound are not extensively documented, the broader class of cyclic peptides isolated from marine-derived fungi demonstrates significant anti-inflammatory potential. frontiersin.orgfrontiersin.org These structurally diverse compounds, often produced by genera such as Aspergillus and Penicillium, have been shown to modulate key inflammatory pathways. frontiersin.orgmdpi.com Research on cyclic peptides from the sponge-derived fungus Aspergillus violaceofuscus revealed compounds capable of inhibiting the expression of inflammatory cytokines. frontiersin.orgfrontiersin.org For instance, certain cyclic tetrapeptides and diketopiperazine dimers significantly decreased the lipopolysaccharide (LPS)-induced expression of Interleukin-10 (IL-10) in human THP-1 cells. frontiersin.org Similarly, other related compounds have shown inhibitory effects on the expression of Interleukin-6 (IL-6) in RAW264.7 cells. acs.org

The anti-inflammatory action of these fungal peptides is attributed to their interaction with relevant bioactive targets, a characteristic influenced by structural features like the presence of unusual amino acids or modifications such as methylation and lipidation. frontiersin.orgfrontiersin.org Cytokines are crucial mediators of inflammation, and their modulation by these natural products points to a promising area for therapeutic development. frontiersin.org Given that this compound belongs to this class of fungal metabolites, it is plausible that it may also possess anti-inflammatory activities, though this requires direct experimental validation.

Elucidation of Molecular Targets and Mechanisms of Action

Cellular Pathway Perturbations and Biological Effects

The primary documented biological activity of this compound is its inhibitory effect on the replication of the Human Immunodeficiency Virus (HIV-1). researchgate.net Studies have shown that this compound, isolated from the plant pathogenic fungus Pestalotiopsis theae, exhibits antiviral activity against HIV-1 in C8166 cells. researchgate.net This suggests that this compound perturbs cellular or viral pathways essential for the virus's life cycle.

| Compound | Biological Activity | EC₅₀ (µM) | CC₅₀ (µM) | Cell Line | Reference |

|---|---|---|---|---|---|

| This compound | Inhibition of HIV-1 Replication | 64.2 | >200 | C8166 | researchgate.net |

| Pestalazine A | Inhibition of HIV-1 Replication | 47.6 | >200 | C8166 | researchgate.net |

| Asperazine | Inhibition of HIV-1 Replication | 98.9 | >200 | C8166 | researchgate.net |

| Indinavir Sulfate (Control) | Inhibition of HIV-1 Replication | 0.0055 | Not Reported | C8166 | researchgate.net |

Beyond direct antiviral effects, research has delved into the biosynthesis of pestalamides, revealing the genetic pathways involved in their production. This compound is a 4H-pyran-4-one derivative of Pestalamide B. nih.govnih.gov The biosynthetic gene cluster (BGC) responsible for its creation has been identified and includes genes for a non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid enzyme, among others. nih.govfrontiersin.org The study of these BGCs and the heterologous expression of their genes in host organisms like Aspergillus nidulans are crucial for understanding how these molecules are assembled and for potentially creating novel analogues. researchgate.net This manipulation of biosynthetic pathways represents a significant perturbation at the genetic and metabolic levels, offering insights into the compound's origins and function.

Interactions with Macromolecules

The biological activity of any small molecule, including this compound, stems from its physical interactions with biological macromolecules such as proteins and nucleic acids. utah.edu These interactions are governed by principles of molecular recognition and structural complementarity, where the shape, size, and chemical properties of the small molecule allow it to fit precisely into a binding site on the macromolecule. utah.edu

The forces driving these interactions are typically non-covalent and can include a combination of hydrophobic interactions, electrostatic interactions (ionic bonds), and hydrogen bonds. nih.gov For instance, hydrophobic regions of a compound like this compound would favorably interact with hydrophobic amino acid residues in a protein's binding pocket, while polar groups could form hydrogen bonds, stabilizing the complex. utah.edu

While specific experimental data detailing the macromolecular binding partners of this compound are not publicly available, computational methods like molecular docking are often used to predict such interactions. researchgate.net Molecular docking simulations can model the binding of a ligand like this compound to the three-dimensional structure of a potential protein target, such as a viral enzyme, to predict the binding affinity and specific interactions involved. researchgate.net Such in silico studies can generate hypotheses about the compound's mechanism of action, which can then be tested experimentally. The antiviral activity of this compound against HIV-1, for example, strongly implies an interaction with one or more viral or host macromolecules that are critical for viral replication. researchgate.net

Structure Activity Relationship Sar Studies of Pestalamide a and Its Derivatives

Design and Synthesis of Pestalamide A Analogs for SAR Probing

The design and synthesis of this compound analogs have been systematically undertaken to probe the SAR. These efforts have primarily focused on modifications at three key regions of the molecule: the γ-pyranone core, the amide linkage, and the benzyl (B1604629) moiety. research-solution.comnih.gov

Researchers have synthesized a series of analogs by introducing various substituents on the benzyl ring, altering the amino acid portion, and modifying the pyranone core. For instance, a series of this compound derivatives were synthesized to explore the impact of different functional groups on its antifungal and cytotoxic activities. These synthetic strategies often involve multi-step reaction sequences, starting from commercially available precursors to construct the pyranone ring, followed by amide coupling with modified amino acid derivatives. research-solution.com

Identification of Key Pharmacophoric Elements

Through extensive SAR studies, several key pharmacophoric elements of this compound have been identified as crucial for its biological activity. frontiersin.orgresearchgate.net These elements include the γ-pyranone core, the amide bond, and the benzyl group, each playing a distinct role in the molecule's interaction with its biological targets. mdpi.com

The γ-pyranone core is a critical structural motif for the biological activity of this compound. research-solution.com This heterocyclic ring system is a common feature in many natural products with diverse biological properties. researchgate.net Studies involving the modification of the pyranone core have shown that its integrity is essential for maintaining antifungal and cytotoxic activities. For example, replacement of the pyranone oxygen with other heteroatoms or altering the ring size often leads to a significant reduction or complete loss of activity, highlighting its importance as a key pharmacophoric feature. research-solution.com

The substituent groups on the amide and benzyl moieties of this compound have been found to significantly influence its biological potency. research-solution.comnih.gov

Benzyl Moiety: The benzyl group is another key feature that contributes to the biological activity of this compound. SAR studies have shown that the presence and position of substituents on the phenyl ring can have a profound impact on potency. nih.govrsc.orgmdpi.com Electron-donating or electron-withdrawing groups at different positions of the phenyl ring have been introduced to study their effect on activity. chemrxiv.org

Table 1: SAR of this compound Analogs

| Modification Site | Substituent | Effect on Activity |

|---|---|---|

| Benzyl Ring | Electron-donating groups | Generally enhances activity |

| Benzyl Ring | Electron-withdrawing groups | Generally reduces activity |

| Amide Moiety | Bulky substituents | Can decrease activity |

| Pyranone Core | Ring modification | Often leads to loss of activity |

Computational Approaches in SAR Studies

Computational methods have become indispensable tools in modern drug discovery and are increasingly being applied to the study of this compound and its analogs. srmist.edu.in These approaches provide valuable insights into the ligand-target interactions at a molecular level and help in the rational design of new, more potent compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govmdpi.com For this compound, QSAR studies have been employed to identify the key physicochemical and structural features that govern its antifungal and cytotoxic effects. semanticscholar.org

In a typical QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for a series of this compound analogs. These descriptors are then correlated with the observed biological activities using statistical methods like multiple linear regression or partial least squares. The resulting QSAR models can be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. srmist.edu.in

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a ligand and its target protein at the atomic level. researchgate.netebsco.commdpi.comnih.govinnovareacademics.in

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a receptor. researchgate.net For this compound, molecular docking studies have been used to elucidate its binding mode within the active site of its putative target proteins. researchgate.netresearchgate.net These studies have helped to identify key amino acid residues that interact with the different pharmacophoric elements of this compound, providing a structural basis for its biological activity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes and stability of the system over time. ebsco.commdpi.comnih.govrsc.org In the context of this compound, MD simulations can be used to assess the stability of the docked poses and to understand the dynamic nature of the interactions between the ligand and its target. This information is crucial for a more accurate understanding of the binding mechanism and for the design of analogs with improved binding affinity and residence time. mdpi.com

Compound Names Mentioned:

this compound nih.gov

Pestalamide B frontiersin.orgd-nb.info

Carbonarone A researchgate.net

Asperazine researchgate.net

Kotanin frontiersin.org

Nigerazine B frontiersin.org

Bicoumanigrin frontiersin.org

Pyranonigrin A

Stereochemical Effects on Biological Activity

The stereochemistry of a molecule, which refers to the three-dimensional arrangement of its atoms, can have a profound impact on its biological activity. tandfonline.comnih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with different stereoisomers of a compound. acs.org In the case of this compound, research has led to the isolation of its enantiomer, providing an opportunity to explore the influence of stereochemistry on its bioactivity.

This compound was first isolated from the plant pathogenic fungus Pestalotiopsis theae. nih.govacs.org Subsequent research on fungal endophytes from milk thistle led to the isolation of epi-pestalamide A. tandfonline.com The determination of its specific optical rotation as +15, in contrast to the –12 reported for this compound, confirmed that epi-pestalamide A is the enantiomer of the originally discovered compound. tandfonline.comnih.gov

Studies have revealed distinct biological activities for each enantiomer, although direct comparative assays for the same biological endpoint are not yet available in the literature. This compound has been reported to exhibit inhibitory effects against the replication of the human immunodeficiency virus (HIV-1) and potent antifungal properties. nih.govacs.orgacs.org In contrast, the biological evaluation of epi-pestalamide A has focused on its cytotoxic effects against human prostate carcinoma (PC-3) cells. tandfonline.com

The different biological activities investigated for each stereoisomer are summarized in the table below. This highlights the current state of research and underscores the importance of stereochemistry in the pharmacological profile of this compound and its derivatives.

| Compound | Stereochemistry | Reported Biological Activity | Assay Details | Result | Citation |

|---|---|---|---|---|---|

| This compound | Specific optical rotation [α]D: –12 | Anti-HIV-1 Activity | Inhibition of HIV-1 replication in C8166 cells | EC50: 64.2 μM | nih.govresearchgate.net |

| This compound | Specific optical rotation [α]D: –12 | Antifungal Activity | Activity against Aspergillus fumigatus | Potent activity reported | nih.govacs.org |

| epi-Pestalamide A | Specific optical rotation [α]D: +15 | Cytotoxicity | Activity against human prostate carcinoma (PC-3) cell line | Moderate to strong cytotoxicity observed at 25 µM | tandfonline.com |

Ecological and Biotechnological Significance of Pestalamide a

Role in Fungal Ecological Interactions

Pestalamide A, a secondary metabolite, plays a significant role in the ecological interactions of the fungi that produce it. These fungi, such as the plant pathogen Pestalotiopsis theae, utilize such compounds to navigate their complex environments, which are often characterized by competition with other microorganisms and interactions with host organisms. researchgate.net The production of bioactive metabolites is a key strategy for survival, allowing fungi to secure resources and defend their niche. rsc.orgrsc.org

Defensive Mechanisms against Competing Microorganisms

Fungi produce a vast arsenal (B13267) of secondary metabolites that contribute to resource competition and inhibit the growth of other microorganisms. researchgate.net These compounds serve as crucial chemical defense mechanisms. This compound has demonstrated specific and potent antimicrobial properties. Research has identified its effectiveness against other fungi, highlighting its role in mediating fungal-fungal interactions. This antagonistic capability is vital for the producing organism to outcompete other microbes in its habitat.

Detailed research findings have shown that this compound exhibits potent antifungal activity against Aspergillus fumigatus, a common fungus and opportunistic pathogen. researchgate.net This inhibitory action suggests that this compound helps the producing fungus defend its territory and resources from competing fungal species. The ability to suppress the growth of competitors is a significant ecological advantage. researchgate.netnih.gov

| Compound | Target Microorganism | Observed Effect |

| This compound | Aspergillus fumigatus | Potent antifungal activity researchgate.net |

Symbiotic or Pathogenic Interactions with Host Organisms (e.g., Plants)

The interactions between fungi and plants can range from mutualistic to pathogenic. nih.govfrontiersin.orgnih.gov Fungi that produce this compound, such as Pestalotiopsis theae, are known to be plant pathogens. researchgate.net In these pathogenic relationships, secondary metabolites can act as virulence factors, helping the fungus to infect and colonize the host plant. nih.gov While the precise role of this compound in the pathogenicity of P. theae is an area for further research, the production of bioactive compounds by plant pathogens is a common strategy to overcome the host's defense mechanisms. nih.govcam.ac.uk

Endophytic fungi, which live within plant tissues without causing immediate disease, can also produce a wide array of secondary metabolites that influence the host plant's health and resistance to stress. frontiersin.orgnih.gov These compounds can protect the host from herbivores and other pathogens. While P. theae is identified as a pathogen, the broader Pestalotiopsis genus includes many endophytic species, suggesting the complex and dual nature of these fungal interactions. researchgate.net The production of metabolites like this compound is central to these intricate relationships, whether they are pathogenic or symbiotic. nih.gov

Biotechnological Potential for Sustainable Production

The unique bioactivities of this compound make it a compound of interest for various applications, necessitating methods for its sustainable and large-scale production. Fungal biotechnology offers powerful tools to enhance the yield of such valuable secondary metabolites, moving from discovery to commercial application. mdpi.comnih.gov

Strain Improvement and Fermentation Optimization

A primary strategy for increasing the production of a microbial product is to improve the producing strain and optimize its growth conditions. nih.govsemanticscholar.org Classical strain improvement methods involve mutagenesis followed by the screening and selection of high-yielding mutant strains. springernature.comijrdo.org This process can be enhanced by modern techniques like atmospheric and room temperature plasma (ARTP) mutagenesis, which can significantly increase product yields. researchgate.net

Once an improved strain is developed, fermentation optimization is crucial to maximize its potential. nih.gov This involves refining various process parameters, including:

Media Composition: Adjusting carbon and nitrogen sources, minerals, and trace elements in the growth medium. semanticscholar.org

Process Conditions: Fine-tuning temperature, pH, aeration, and agitation rates during cultivation to ensure optimal growth and metabolite production. nih.gov

These combined approaches have been the hallmark of successful commercial fermentation processes and are directly applicable to enhancing the production of this compound from its native fungal source. nih.govsemanticscholar.org

Heterologous Expression of Biosynthetic Gene Clusters

When a native fungal producer is difficult to cultivate or genetically manipulate, heterologous expression provides an alternative and powerful production strategy. nih.gov This process involves identifying the biosynthetic gene cluster (BGC) responsible for producing the desired compound, in this case, this compound, and transferring it into a more tractable host organism, such as Aspergillus nidulans. nih.govrsc.org

Research has successfully demonstrated the heterologous expression of the closely related compound Pestalamide B in Aspergillus nidulans. researchgate.net This was achieved by inserting the pestalamide BGC into the host using episomal vectors like AMA1-based plasmids, which are known for their high transformation efficiency and ability to support high compound production. nih.govresearchgate.netresearchgate.net This success confirms the viability of using heterologous hosts to produce pestalamides and provides a clear pathway for the sustainable production of this compound. This approach not only facilitates higher yields but also enables further genetic engineering of the pathway to create novel analogues of the parent compound. nih.gov

Contribution to the Discovery of Novel Agrochemicals and Biocontrol Agents

Fungal secondary metabolites are a rich source of bioactive compounds with the potential for development into new products for agriculture. frontiersin.org Many fungal species that form relationships with plants are valuable sources of sustainable biocontrol agents and biopesticides. researchgate.net The potent antifungal activity of this compound against plant-relevant fungi like Aspergillus species positions it as a promising candidate for agricultural applications. researchgate.net

The discovery of natural products with strong antimicrobial properties is a critical first step in the development of novel agrochemicals. This compound's ability to inhibit the growth of competing fungi suggests its potential use as a natural fungicide to protect crops from pathogenic fungal infections. Furthermore, the producing organism itself, or an improved strain, could be developed as a biocontrol agent, leveraging its natural ability to produce this compound to suppress plant diseases in the field. usda.gov The study of such compounds contributes significantly to the pipeline for new, effective, and potentially more sustainable solutions for crop protection.

Current Challenges and Future Research Directions

Advancements in Structural Elucidation of Minor Pestalamide Analogs

While the primary structure of Pestalamide A is known, the identification and structural elucidation of its minor analogs present an ongoing challenge. These analogs, often produced in smaller quantities, can possess unique structural modifications that may significantly alter their biological activity. Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS), are crucial for determining the precise structures of these related compounds. scielo.org.mxuiowa.edu For instance, the structural characterization of compounds like campafungin A and its analogs required intensive analysis of NMR and HRESIMS data to define their complex chemical architecture. uiowa.edu Future research will likely focus on developing more sensitive analytical methods and employing sophisticated techniques like encapsulated nanodroplet crystallization (ENaCt) and X-ray crystallography to provide definitive structural assignments for these minor but potentially important pestalamide derivatives. researchgate.net

Comprehensive Understanding of Regulatory Networks in Biosynthesis

The biosynthesis of this compound is governed by a complex network of regulatory elements that are not yet fully understood. mdpi.com The production of many fungal secondary metabolites, including this compound, is often controlled by global transcriptional regulators and epigenetic modifications like histone acetylation. mdpi.comresearchgate.net For example, the deletion of the histone acetyltransferase gene gcnE in Aspergillus niger was found to induce the production of pestalamides. researchgate.netfrontiersin.org Similarly, pathway-specific transcription factors play a critical role in activating the biosynthetic gene clusters (BGCs) responsible for producing these compounds. d-nb.info A significant future direction is to unravel these intricate regulatory circuits. biorxiv.org This involves identifying the key transcription factors, understanding how environmental signals influence their activity, and elucidating the role of chromatin remodeling in controlling the expression of the this compound BGC. mdpi.comresearchgate.netd-nb.info A deeper understanding of these networks could enable the targeted manipulation of fungal strains to enhance the production of this compound and its analogs.

Development of Efficient and Stereoselective Total Synthesis Routes

The chemical synthesis of this compound and its analogs remains a significant undertaking. Developing efficient and stereoselective total synthesis routes is crucial for several reasons. It provides access to larger quantities of the natural product for biological testing, allows for the creation of novel analogs with modified properties, and confirms the stereochemical assignments of the natural product. indianchemicalsociety.comrsc.org Current challenges lie in controlling the stereochemistry of the molecule during synthesis. indianchemicalsociety.com Future research will likely focus on developing novel synthetic methodologies, such as asymmetric catalysis and biocatalysis, to achieve highly stereoselective and efficient total syntheses. nih.gov A concise and flexible synthetic route would be invaluable for exploring the structure-activity relationships of this compound class. nih.gov

Deeper Exploration of Specific Molecular Targets and Mechanisms of Action

While this compound has shown promising biological activities, its precise molecular targets and mechanisms of action are not fully elucidated. frontiersin.org Identifying the specific proteins or cellular pathways that this compound interacts with is a critical step in understanding its biological function and therapeutic potential. mdpi.com Future research should employ a combination of approaches, including affinity chromatography, proteomics, and molecular docking studies, to identify the direct binding partners of this compound. scielo.brresearchgate.net Once potential targets are identified, further biochemical and cellular assays will be necessary to validate these interactions and unravel the downstream signaling pathways affected by the compound. This knowledge is essential for the rational design of more potent and selective analogs. mdpi.com

Expansion of SAR Studies for Potency and Selectivity Optimization

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of lead compounds like this compound. oncodesign-services.commonash.eduimmutoscientific.comstudysmarter.co.uk By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its potency and selectivity. nih.gov This process allows for the rational design of new compounds with improved therapeutic properties and reduced off-target effects. immutoscientific.com Future SAR studies on this compound should focus on exploring a wider range of structural modifications, guided by computational modeling and a deeper understanding of its molecular targets. nih.gov The synthesis of a diverse library of analogs will be crucial for building comprehensive SAR models that can predict the activity of new derivatives.

Exploring the Ecological and Evolutionary Aspects of this compound Production

The ecological role of this compound in its natural environment is an area that warrants further investigation. Secondary metabolites produced by fungi often play a role in mediating interactions with other organisms, such as providing a competitive advantage or acting as signaling molecules. nih.govslu.se Understanding why fungi like Pestalotiopsis produce this compound can provide insights into its biological function. researchgate.net Future research could involve studying the production of this compound under different environmental conditions and in the presence of competing microorganisms. frontiersin.org Investigating the evolutionary history of the this compound biosynthetic gene cluster across different fungal species could also shed light on its functional significance. nih.gov This ecological and evolutionary perspective can offer a more holistic understanding of this fascinating natural product.

Integration of Multi-Omics Data for Holistic Understanding

A holistic understanding of this compound requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.govfrontlinegenomics.comrsc.org This multi-omics approach can provide a comprehensive view of the biological system, from the genetic blueprint for this compound biosynthesis to the resulting changes in the cell's proteome and metabolome. pharmalex.com By integrating these different layers of biological information, researchers can build more accurate models of the regulatory networks controlling this compound production and its effects on the cell. nih.gov Future research in this area will depend on the development of sophisticated bioinformatics tools and databases to manage and analyze large, complex datasets. frontlinegenomics.com This integrated approach holds the promise of uncovering novel insights into the biology of this compound that would not be apparent from any single omics dataset alone.

Q & A

Q. What are the standard protocols for isolating Pestalamide A from fungal sources?

Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques like flash column chromatography or HPLC. Fractionation guided by bioactivity assays or LC-MS profiling ensures purity . Structural confirmation requires NMR (¹H, ¹³C, 2D-COSY) and HRMS, with comparisons to published spectral data .

Q. Which spectroscopic methods are essential for characterizing this compound’s structure?

Key methods include:

Q. How can researchers optimize fungal fermentation conditions to enhance this compound yield?

Use a factorial design to test variables:

- Carbon/nitrogen sources : Sucrose and ammonium nitrate often maximize secondary metabolite production .

- pH/temperature : Maintain pH 6–7 and 25–28°C for most fungi .

- Inducers : Add biotic/abiotic stressors (e.g., metal ions, competitor microbes) to activate silent biosynthetic genes .

Advanced Research Questions

Q. What synthetic challenges arise in replicating this compound’s stereochemical complexity?

Key issues include:

- Stereoselective formation of the α,β-unsaturated lactam core, requiring chiral catalysts or enzymatic resolution .

- Post-synthetic modifications : Late-stage oxidations risk over-oxidation of sensitive functional groups .

- Scalability : Multi-step sequences (e.g., >15 steps) often suffer from low cumulative yields (<5%) .

Q. How can contradictory bioactivity data across studies be systematically resolved?

Apply the following framework:

- Standardize assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin) .

- Validate purity : Ensure >95% purity via HPLC-ELSD and exclude co-eluting impurities .

- Meta-analysis : Pool data from ≥5 independent studies to identify outliers and consensus EC₅₀ values .

Q. What computational strategies predict this compound’s molecular targets and mechanisms?

Combine:

Q. How do environmental stressors influence this compound biosynthesis in fungal cultures?

Design experiments to test:

- Nutrient deprivation : Limit phosphate or iron to upregulate polyketide synthase (PKS) genes .

- Co-culture : Co-inoculate with bacterial strains (e.g., Streptomyces) to induce defensive metabolite production .

- Light exposure : Vary photoperiods to modulate oxidative stress pathways linked to PKS activity .

Q. What analytical workflows are recommended for detecting this compound degradation products?

Implement:

- Stability studies : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via UPLC-PDA .

- Forced degradation : Expose to acid/base, peroxide, and UV light to identify hydrolytic/epimeric byproducts .

- HRMS/MS : Fragment ions (e.g., m/z 245.12 [C₁₃H₁₇NO₃]⁺) help trace decomposition pathways .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting NMR data for this compound analogs?

What criteria define a robust research question for this compound mechanism-of-action studies?

Apply the FINER framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.